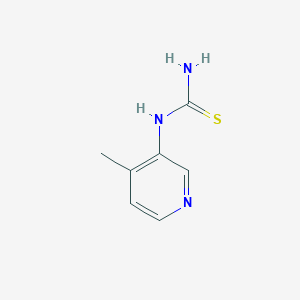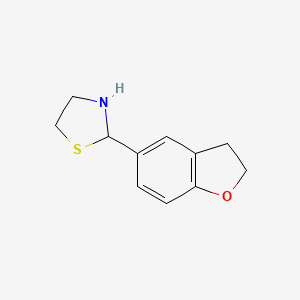
2-(2,3-二氢苯并呋喃-5-基)噻唑烷
描述
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is characterized by the presence of a dihydrobenzofuran moiety attached to a thiazolidine ring. It has a molecular formula of C11H13NOS and a molecular weight of 207.29 g/mol .
科学研究应用
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
Target of Action
Thiazolidine derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives have been known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with Mur ligases, which are essential for bacterial cell wall synthesis . This interaction inhibits the ligases’ activity, leading to antimicrobial effects. Additionally, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
Cellular Effects
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine has been observed to induce apoptosis and inhibit cell proliferation . This compound also affects the cell cycle, causing arrest in the S phase, which prevents the cells from dividing and proliferating .
Molecular Mechanism
At the molecular level, 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it activates the PPAR-γ receptor, improving insulin resistance and exhibiting hypoglycemic activity . Additionally, it inhibits cytoplasmic Mur ligases, leading to antimicrobial effects . These interactions result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine remains stable under various conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as improved insulin sensitivity and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including liver toxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it affects the PPAR-γ pathway, improving insulin sensitivity and exhibiting hypoglycemic activity . Additionally, it influences the Mur ligase pathway, leading to antimicrobial effects .
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . For example, it is transported into cells via specific transporters, where it accumulates and exerts its biological effects .
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in its localization, ensuring that it reaches the appropriate cellular sites to exert its effects .
准备方法
The synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydrobenzofuran with thiazolidine in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反应分析
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.
相似化合物的比较
2-(2,3-Dihydrobenzofuran-5-yl)thiazolidine can be compared with other similar compounds such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Benzofuran derivatives: Exhibiting a wide range of biological activities including antiviral and anticancer properties.
Thiazolidine derivatives: Used in various therapeutic applications due to their diverse pharmacological activities.
This compound stands out due to its unique combination of a dihydrobenzofuran moiety and a thiazolidine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-10-8(3-5-13-10)7-9(1)11-12-4-6-14-11/h1-2,7,11-12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYZMGGLZTYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3NCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)ethyl]oxolan-3-amine](/img/structure/B1468936.png)
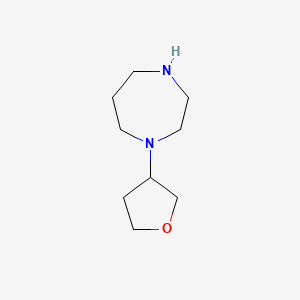
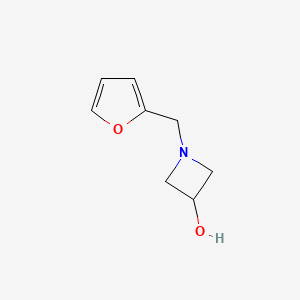
![1-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468942.png)
![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468945.png)
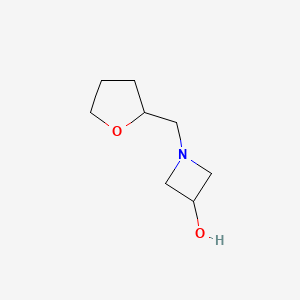
![[2-(Difluoromethoxy)-5-methylphenyl]methanamine](/img/structure/B1468948.png)
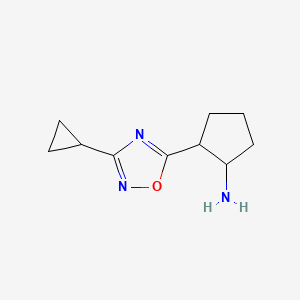
amine](/img/structure/B1468952.png)

![[1-(oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468954.png)
![methyl({[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1468955.png)

